4-Bromo-3-nitropyridine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-3-nitropyridine hydrochloride involves several steps. Initially, pyridine or substituted pyridines react with N2O5 in an organic solvent, yielding the N-nitropyridinium ion. Subsequent reaction of this ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a yield of approximately 77%. Interestingly, the reaction mechanism does not follow the typical electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 4-position and a nitro group at the 3-position. The hydrochloride salt forms due to the presence of the chloride ion. The molecular weight of this compound is approximately 239.45 g/mol . You can visualize the structure here .
Chemical Reactions Analysis
- Substitution Reactions : this compound can undergo substitution reactions. For instance, it can be substituted with ammonia and amines using the vicarious substitution method or the oxidative substitution method. These reactions occur para to the nitro group, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Formation of 5-Nitropyridine-2-sulfonic Acid : A two-step reaction starting from 3-nitropyridine results in the formation of 5-nitropyridine-2-sulfonic acid .
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Research on nitrophenols, including derivatives similar to 4-Bromo-3-nitropyridine hydrochloride, highlights their atmospheric occurrence and the processes leading to their formation. These compounds can arise from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Understanding the atmospheric behavior of nitrophenols is crucial for assessing their environmental impact and the dynamics of atmospheric chemistry (Harrison et al., 2005).
Solubility Enhancement in Pharmaceuticals
The concept of hydrotropy, which involves increasing the solubility of poorly soluble compounds, is significant in pharmaceutical research. Studies on solubility enhancement techniques, including the use of hydrotropes, are essential for improving the bioavailability and pharmacological action of drugs. This research area explores the structural and intermolecular forces of compounds, potentially including this compound, to enhance their solubility and effectiveness (Kapadiya et al., 2011).
Water Treatment and Disinfection
Investigations into the efficacy of various disinfectants against Legionella in water systems are pertinent to public health. The selection and optimization of disinfectants, including chemical compounds that may relate to this compound, are critical for developing measures to control waterborne pathogens and ensure the safety of water supplies (Kim et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-3-nitropyridine hydrochloride is a chemical compound that is often used in the field of organic synthesis
Mode of Action
For instance, the bromine atom can be involved in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Nitropyridines have been studied for their potential involvement in various chemical reactions
Result of Action
It’s known that bromine and nitro groups in organic compounds can influence the reactivity of the compound, potentially leading to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can influence the protonation state of the pyridine ring . Additionally, temperature can affect the rate of chemical reactions involving this compound.
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 4-Bromo-3-nitropyridine hydrochloride belongs, are known to participate in various chemical reactions
Molecular Mechanism
Nitropyridines are known to undergo a reaction mechanism in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.
Properties
IUPAC Name |
4-bromo-3-nitropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXXJASPJSLDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743677 |
Source
|
Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260816-42-9 |
Source
|
Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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